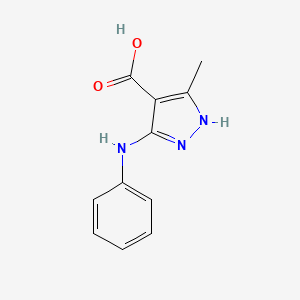

5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

57861-20-8 |

|---|---|

Molekularformel |

C11H11N3O2 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H11N3O2/c1-7-9(11(15)16)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)(H2,12,13,14) |

InChI-Schlüssel |

KUVGVYIZXUNKKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)NC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

A Technical Guide to the Preliminary Biological Investigation of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide outlines a comprehensive strategy for the synthesis and preliminary evaluation of the biological activities of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antifungal activities. This document provides a proposed synthetic route for the target compound, leveraging established methodologies for pyrazole synthesis. Furthermore, it details robust, field-proven protocols for assessing its potential therapeutic efficacy across several key biological domains. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities. Notably, pyrazole derivatives have been successfully developed into commercial drugs, such as the COX-2 inhibitor Celecoxib, which underscores their therapeutic relevance. The exploration of novel pyrazole derivatives continues to be a fertile area of research for identifying new drug candidates with improved efficacy and safety profiles.

The target molecule of this guide, 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid, combines the core pyrazole structure with an aniline and a carboxylic acid moiety. These functional groups are known to contribute to the biological activity of related compounds. For instance, the amino group at the 5-position and the carboxylic acid at the 4-position are common features in bioactive pyrazoles. This guide provides a systematic approach to synthesize and characterize the biological profile of this specific derivative.

Proposed Synthesis of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid

The synthesis of 5-aminopyrazole derivatives often proceeds through the condensation of a hydrazine with a β-ketonitrile or a related precursor. A plausible and efficient route for the synthesis of the title compound is a one-pot reaction involving the cyclization of an appropriate β-ketoester with a substituted hydrazine, followed by hydrolysis.

Synthetic Pathway

A proposed synthetic route starts from ethyl acetoacetate and aniline to form an enamine, which is then reacted with a suitable reagent to introduce the cyano group, followed by cyclization with hydrazine and subsequent hydrolysis. A more direct approach, however, would be the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine, followed by hydrolysis of the resulting ester. Given the desired 5-anilino substituent, a more tailored approach is warranted. A plausible route involves the reaction of ethyl 2-cyano-3-anilinobut-2-enoate with hydrazine hydrate.

Step-by-Step Synthesis Protocol

-

Synthesis of Ethyl 2-cyano-3-anilinobut-2-enoate (Intermediate 1):

-

To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol, add aniline (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

-

-

Synthesis of Ethyl 5-anilino-3-methyl-1H-pyrazole-4-carboxylate (Intermediate 2):

-

Dissolve Intermediate 1 (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify by column chromatography.

-

-

Hydrolysis to 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid (Target Compound):

-

Suspend Intermediate 2 (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 3-4.

-

The carboxylic acid product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Proposed synthesis of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid.

Preliminary Biological Activity Evaluation

The following sections outline the standard protocols for assessing the antimicrobial, antifungal, anti-inflammatory, and anticancer activities of the synthesized compound.

Antimicrobial Activity

The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

3.1.1. Experimental Protocol

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative)) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations.

-

-

Incubation and Analysis:

-

Add the bacterial inoculum to each well.

-

Include positive (bacteria and broth), negative (broth only), and vehicle (bacteria, broth, and DMSO) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

3.1.2. Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antifungal Activity

The antifungal activity can be assessed using a similar broth microdilution method against relevant fungal strains.

3.2.1. Experimental Protocol

-

Preparation of Fungal Inoculum:

-

Culture fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA).

-

Prepare a spore suspension and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

-

-

Assay Procedure:

-

Follow the same serial dilution procedure as for the antimicrobial assay in a 96-well plate using RPMI-1640 medium.

-

Add the fungal inoculum to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration that inhibits fungal growth.

-

Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be evaluated by assessing the inhibition of cyclooxygenase (COX) enzymes.

3.3.1. COX Inhibition Assay Protocol

-

Enzyme and Substrate Preparation:

-

Use commercially available COX-1 and COX-2 enzyme kits.

-

Prepare the substrate (arachidonic acid) solution as per the manufacturer's instructions.

-

-

Assay Procedure:

-

Pre-incubate the test compound at various concentrations with COX-1 or COX-2 enzyme in a reaction buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). A well-known NSAID like celecoxib can be used as a positive control.

-

3.3.2. Anti-inflammatory Assay Workflow

Caption: Workflow for the in vitro COX inhibition assay.

Anticancer Activity

The preliminary anticancer activity can be screened using the MTT assay to assess cell viability.

3.4.1. MTT Assay Protocol

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)) in appropriate media supplemented with fetal bovine serum.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3.4.2. Anticancer Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Expected Outcomes and Data Presentation

Based on the structure-activity relationships of similar pyrazole derivatives, it is hypothesized that 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid may exhibit moderate to good activity in one or more of the tested biological assays. The presence of the aniline group could contribute to anticancer or anti-inflammatory properties, while the pyrazole core is a known pharmacophore for a wide range of activities.

Hypothetical Data Summary

The following tables present a hypothetical summary of the expected data from the preliminary biological evaluation.

Table 1: Hypothetical Antimicrobial and Antifungal Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans | A. niger |

| Test Compound | 64 | >128 | 128 | 64 |

| Ciprofloxacin | 1 | 0.5 | - | - |

| Fluconazole | - | - | 2 | 16 |

Table 2: Hypothetical Anti-inflammatory and Anticancer Activity (IC50 in µM)

| Compound | COX-1 | COX-2 | MCF-7 | HCT116 |

| Test Compound | 75 | 25 | 45 | 60 |

| Celecoxib | >100 | 0.04 | - | - |

| Doxorubicin | - | - | 0.95 | 1.2 |

Conclusion

This technical guide provides a structured and scientifically grounded framework for the synthesis and preliminary biological evaluation of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid. The proposed methodologies are standard and widely accepted in the field of drug discovery. The successful execution of these protocols will provide valuable initial insights into the therapeutic potential of this novel pyrazole derivative and guide further optimization and development efforts.

References

-

Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6373. Available from: [Link]

-

Rostom, S. A. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4987-5001. Available from: [Link]

- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5

A Technical Guide to the Pharmacokinetics of 5-Anilino-3-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged structure" in drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved therapeutics targeting a wide array of diseases, including inflammatory conditions (e.g., Celecoxib), various cancers (e.g., Ruxolitinib, Ibrutinib), and infectious diseases.[1][3][4][5] The success of the pyrazole core stems from a unique combination of physicochemical properties that often translate into favorable pharmacokinetic (PK) profiles.[3][6] The pyrazole ring can act as both a hydrogen bond donor and acceptor and serves as an effective bioisostere for aryl groups, enabling medicinal chemists to modulate critical drug-like properties such as lipophilicity and aqueous solubility.[1][3]

This guide focuses specifically on the 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid scaffold. This chemical class combines the robust pyrazole core with an anilino substituent, a common feature in kinase inhibitors, and a carboxylic acid group, which can significantly influence solubility and metabolic pathways. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is paramount for any research scientist or drug development professional aiming to translate a promising lead compound into a clinical candidate. This document provides a detailed exploration of the pharmacokinetic landscape of this scaffold, the causal relationships behind experimental choices, and field-proven protocols for their evaluation.

Pharmacokinetic Profile: The Journey of a Pyrazole Derivative Through the Body (ADME)

The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic profile. For the 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid class, each aspect of ADME presents unique considerations and opportunities for chemical optimization.

Absorption

The primary goal for most small-molecule drugs, including pyrazole derivatives, is effective oral bioavailability.[3] This requires the compound to be absorbed from the gastrointestinal (GI) tract into systemic circulation.

-

Gastrointestinal Permeability: Computational models for related anilino pyrazoles predict the potential for high GI absorption.[7] The overall lipophilicity, governed by substituents on the anilino and pyrazole rings, is a critical determinant of passive diffusion across the intestinal epithelium.[8]

-

Solubility: The carboxylic acid moiety generally enhances aqueous solubility, which is a prerequisite for dissolution in the gut. However, the overall solubility will be a balance between this polar group and the more lipophilic pyrazole and anilino fragments.

-

Efflux Transporters: The potential for a compound to be a substrate of efflux transporters, such as P-glycoprotein (P-gp), can significantly limit absorption. This is a key liability that must be assessed early.[9]

Distribution

Once absorbed, a drug must distribute from the bloodstream to its target tissues.

-

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (e.g., albumin) dictates the concentration of free, pharmacologically active drug. High PPB can limit tissue distribution and reduce efficacy. This is a crucial parameter measured during in vitro ADME screening.[9][10]

-

Tissue Penetration: The ability to reach the site of action is fundamental. For derivatives targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. Some anilino pyrazoles have been predicted to have good BBB penetration, a property that can be tuned through structural modification to either enhance or prevent CNS exposure as desired.[7] The volume of distribution (Vd) is the key in vivo parameter that quantifies the extent of a drug's distribution in the body.

Metabolism

Metabolism, primarily in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. It is often the primary driver of drug clearance and a major determinant of a compound's half-life.

-

Phase I and Phase II Reactions: Pyrazole rings can undergo various metabolic transformations, including hydroxylation (a Phase I reaction mediated by Cytochrome P450 enzymes) and subsequent conjugation (a Phase II reaction) to form glucuronides or sulfates.[11] The anilino group and methyl group are also potential sites for oxidative metabolism.

-

Metabolic Stability: A significant challenge in drug design is creating compounds that are stable enough to maintain therapeutic concentrations over a desired dosing interval. Rapid metabolism can lead to a short duration of action.[3] Therefore, assessing metabolic stability in liver microsomes or hepatocytes is a critical early-stage experiment.[12][13]

-

Reactive Metabolites: A key safety concern is the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to toxicity. Careful structural design is needed to avoid metabolic "soft spots" that could lead to such liabilities.

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.

-

Renal and Biliary Clearance: The more polar metabolites generated during metabolism are typically excreted via the kidneys into urine or via the liver into bile and subsequently feces.[3] For example, the metabolite of the pyrazole-containing anticoagulant Razaxaban is known to be excreted through the bile.[3] The route and rate of excretion determine the final elimination half-life of the compound.

Structure-Pharmacokinetic Relationships: Engineering Desirable ADME Properties

A central tenet of medicinal chemistry is that a compound's chemical structure dictates its biological activity and pharmacokinetic properties. For the 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid scaffold, strategic modifications can be employed to "tune" the ADME profile.[1]

Small structural changes to pyrazole-based inhibitors are known to result in a broad range of plasma concentrations following oral administration, highlighting the sensitivity of the PK profile to chemical modifications.[14]

-

Modulating Lipophilicity: The addition or removal of halogen atoms or other lipophilic groups on the anilino ring can significantly impact lipophilicity.[8] This, in turn, affects absorption, plasma protein binding, and tissue distribution.

-

Enhancing Metabolic Stability: If a specific site on the molecule is identified as being metabolically labile (a "soft spot"), chemists can block this position. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can prevent that metabolic pathway and extend the compound's half-life.

-

Controlling Permeability: While the carboxylic acid group aids solubility, it can also decrease passive permeability. Converting it to an ester prodrug is a common strategy to mask the polar group, enhance absorption, and then rely on in vivo esterases to release the active carboxylic acid parent drug.

The interplay between these structural modifications and their pharmacokinetic consequences can be visualized as a decision-making workflow.

Caption: Tiered workflow for pharmacokinetic evaluation.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay provides a measure of a compound's intrinsic clearance by the most important drug-metabolizing enzymes, the Cytochrome P450s, which are highly concentrated in liver microsomes. [13]The resulting half-life (t½) and intrinsic clearance (Clint) values are used to predict hepatic clearance in vivo.

Step-by-Step Methodology:

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

-

Prepare the test compound stock solution in DMSO (e.g., 10 mM) and create a working solution (e.g., 100 µM) in the same buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.

-

Prepare a 100 mM NADPH stock solution in buffer. This is the essential cofactor for CYP450 enzyme activity. Keep on ice.

-

-

Incubation:

-

In a 96-well plate, combine the HLM solution and the test compound working solution. The final test compound concentration should be 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH solution to each well.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, a stable compound for analytical normalization).

-

-

Sample Analysis:

-

Seal the plate, vortex, and centrifuge at 3000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Protocol 2: Caco-2 Permeability Assay

Rationale: This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. It is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux pumps like P-gp. [12] Step-by-Step Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a confluent, differentiated monolayer is formed.

-

Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

-

-

Permeability Measurement (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4).

-

Add the test compound (e.g., at 10 µM) in HBSS to the apical (A, upper) chamber.

-

Add fresh HBSS to the basolateral (B, lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At a specific time point (e.g., 120 minutes), take samples from both the A and B chambers.

-

-

Efflux Measurement (Basolateral to Apical - B to A):

-

Concurrently, run the experiment in the reverse direction. Add the test compound to the B chamber and sample from the A chamber.

-

-

Sample Analysis:

-

Quantify the concentration of the test compound in all samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

-

Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) . An ER > 2 typically indicates that the compound is a substrate for an efflux transporter.

-

| In Vitro Parameter | Significance for Pharmacokinetics | Typical "Good" Value |

| Microsomal Half-life (t½) | Predicts the rate of hepatic (liver) clearance. A longer half-life suggests lower clearance and potentially longer duration of action. | > 30 minutes |

| Papp (A to B) | Apparent permeability. Predicts the rate of absorption across the intestinal wall. | > 10 x 10⁻⁶ cm/s |

| Efflux Ratio (ER) | Identifies substrates of efflux pumps (e.g., P-gp). A high ratio indicates the compound is actively pumped out of cells, which can limit absorption and tissue penetration. | < 2 |

Table 1: Key In Vitro ADME Parameters and Their Interpretation.

Tier 2: Definitive In Vivo Pharmacokinetic Studies

For compounds that demonstrate a promising in vitro ADME profile, in vivo studies in animal models are the next critical step to understand how these properties translate into a whole-organism setting. [15][16]

Protocol 3: Murine Pharmacokinetic Study (Oral and Intravenous Dosing)

Rationale: This study determines key PK parameters like Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and, crucially, oral bioavailability (F%). An intravenous (IV) dose group is included as a reference, as it represents 100% bioavailability.

Step-by-Step Methodology:

-

Animal Model:

-

Use male BALB/c mice (8-12 weeks old). Acclimate the animals for at least 3 days before the study.

-

-

Formulation and Dosing:

-

Oral (PO) Group: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose). Administer a single dose via oral gavage.

-

Intravenous (IV) Group: Formulate the compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline) to a lower concentration (e.g., 0.2 mg/mL for a 2 mg/kg dose). Administer via tail vein injection.

-

-

Blood Sampling:

-

Collect sparse blood samples (approx. 30 µL) from a consistent site (e.g., submandibular vein) at multiple time points post-dose.

-

PO Group Time Points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

IV Group Time Points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Processing:

-

Immediately place blood samples on ice.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Harvest the plasma supernatant and store it at -80°C until analysis.

-

-

Bioanalysis and PK Analysis:

-

Extract the drug from the plasma samples using protein precipitation (as described in the in vitro protocol).

-

Quantify the drug concentration in each sample using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key PK parameters.

-

Calculate Oral Bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

-

| In Vivo Parameter | Definition | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after a dose. |

| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time. | Key parameter for assessing overall exposure and bioavailability. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Determines the duration of action and dosing interval. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Describes the efficiency of drug elimination from the body. |

| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation. | A critical parameter for the viability of an oral drug. |

Table 2: Key In Vivo Pharmacokinetic Parameters.

Potential Signaling Pathways and Mechanistic Considerations

The 5-anilino-pyrazole core is a well-established scaffold for kinase inhibitors. [5]Many such compounds target key signaling pathways that are dysregulated in diseases like cancer. [17]For instance, pyrazole derivatives have been developed as inhibitors of pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation, survival, and differentiation. [17][18][19]A deep understanding of a compound's pharmacokinetic profile is essential to ensure that sufficient and sustained concentrations can be achieved at the tumor site to effectively inhibit these pathways and exert a therapeutic effect.

Caption: Potential kinase signaling pathways targeted by pyrazole derivatives.

Conclusion

The 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid scaffold represents a promising chemical space for the development of novel therapeutics. However, success is contingent upon a thorough understanding and deliberate optimization of the pharmacokinetic profile. By employing a tiered experimental approach, from high-throughput in vitro ADME assays to definitive in vivo studies, researchers can build a comprehensive data package. This allows for the establishment of clear structure-pharmacokinetic relationships, guiding the rational design of derivatives with improved absorption, tailored distribution, appropriate metabolic stability, and efficient excretion. This in-depth guide provides both the conceptual framework and the practical protocols necessary to navigate the complex but critical journey of characterizing the pharmacokinetics of this important class of molecules.

References

- Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

- Shaikh, R. A., & Teli, D. M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers.

- Jadhav, S., et al. (2022).

- Selvita. (n.d.). In Vitro ADME. Selvita.

- IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.

- Martinez-Paniagua, M., et al. (2026).

- Singh, S. K., et al. (2024). review of pyrazole compounds' production, use, and pharmacological activity.

- Lv, P-C., et al. (2024).

- BioDuro. (n.d.). In Vitro ADME. BioDuro.

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- Sgambat, K., et al. (2021).

- Symeres. (n.d.). In vitro ADME drug discovery services. Symeres.

- Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Nuvisan.

- Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.

- Sanna, F., et al. (2024).

- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- Al-Tawil, N., et al. (2014). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors.

- Fajemiroye, J. O., et al. (2021).

- Naimi, A., et al. (2018).

- PKSmart: An Open-Source Computational Model to Predict in vivo Pharmacokinetics of Small Molecules. (2024). bioRxiv.

- Zhang, D., & Li, C. (2018). Murine Pharmacokinetic Studies. Bio-protocol.

- El-Gamal, M. I., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Scientific Reports.

- Patsnap. (2025). What models are used in in vivo pharmacokinetics studies?.

- Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.

- Gambino, G., et al. (2022). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants.

- Kang, H. J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics.

- Sivilab. (2024). Pharmacokinetic studies and bioequivalence. Scientific Research Center SIVILAB.

- Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.

- Predicted pharmacokinetics and drug-like properties of anilino pyrazoles 2b,e,k,l. (n.d.).

- Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Kumar, R., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal for Research in Applied Science and Engineering Technology.

- Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology.

- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

- Kumar, D., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Valic, M. S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release.

- Pires, D. E. V., et al. (2015).

- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020).

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selvita.com [selvita.com]

- 10. symeres.com [symeres.com]

- 11. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. nuvisan.com [nuvisan.com]

- 14. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]

- 17. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Comprehensive Toxicity Profile of 5-Anilino-3-methyl-1H-pyrazole-4-carboxylic Acid in Preclinical Animal Models

Executive Summary

5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 57861-20-8) is a synthetic building block and bioactive screening compound characterized by a dual-pharmacophore structure: an aniline moiety and a substituted pyrazole core[1]. While highly valuable in the synthesis of kinase inhibitors, phosphodiesterase inhibitors, and hypoglycemic agents[2][3], its translation into in vivo animal models requires rigorous toxicological profiling.

The toxicity of this compound is not merely the sum of its parts; it is driven by a synergistic toxicodynamic loop . The pyrazole core acts as a potent inducer of hepatic cytochrome P450 enzymes (specifically CYP2E1 and CYP2A5)[4][5], which subsequently accelerates the bioactivation of the aniline moiety into highly reactive, hematotoxic N-hydroxylated metabolites[6][7]. This whitepaper provides an in-depth mechanistic analysis, pharmacokinetic framework, and standardized experimental protocols for evaluating the toxicity of this compound in preclinical rodent models.

Structural Toxicology & Predictive Toxicokinetics

To understand the causality behind the systemic toxicity of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid, we must deconstruct its structural liabilities.

The Pyrazole Core: CYP Induction and Mitochondrial Toxicity

Unsubstituted and substituted pyrazoles are well-documented modulators of hepatic metabolizing enzymes. In vivo administration of pyrazole derivatives stabilizes and induces CYP2E1 and CYP2A5 proteins[4][5]. This induction leads to a "leaky" catalytic cycle that generates excessive reactive oxygen species (ROS), precipitating lipid peroxidation and oxidative stress[4][8]. Furthermore, recent studies on 1-methyl-1H-pyrazole carboxamides have revealed unexpected acute mammalian toxicity driven by the dose-dependent inhibition of mitochondrial respiration, leading to rapid ATP depletion in hepatocytes[9].

The Aniline Moiety: Hematotoxicity and Splenomegaly

Aniline and its derivatives are classic hematotoxins. In the liver, the aniline ring undergoes N-hydroxylation mediated by CYP2C and CYP2E1 to form phenylhydroxylamine[6][7]. This reactive intermediate enters systemic circulation, penetrates erythrocytes, and initiates a redox cycle that oxidizes ferrous (Fe2+) hemoglobin to ferric (Fe3+) methemoglobin (MetHb)[6][10]. The resulting methemoglobinemia impairs oxygen transport, leading to compensatory extramedullary hematopoiesis and severe splenomegaly[6].

The Carboxylic Acid Group: Clearance Mechanisms

The presence of the carboxylic acid at the C4 position significantly influences the compound's clearance. Similar pyrazole-4-carboxylic acid derivatives (e.g., Y-700) demonstrate high hepatic extraction ratios and are primarily cleared via biliary excretion rather than renal filtration[11]. This hepatic concentration further exacerbates local CYP-mediated hepatotoxicity.

Synergistic bioactivation pathway leading to methemoglobinemia and splenomegaly.

Quantitative Toxicological Data Summaries

The following tables synthesize the expected pharmacokinetic (PK) and toxicodynamic (TD) parameters in murine models, extrapolated from structurally homologous pyrazole-4-carboxylic acids and aniline derivatives[6][12][13].

Table 1: Pharmacokinetic & Toxicokinetic Parameters (Murine Model, IV/PO)

| Parameter | Value Range (Predicted) | Biological Implication |

| T½ (Half-life) | 2.5 - 3.5 hours | Requires frequent dosing for sustained exposure; rapid initial clearance[12]. |

| Cmax (PO, 5 mg/kg) | 4.5 - 6.0 μg/mL | Good oral bioavailability, typical of small lipophilic carboxylic acids[12]. |

| Clearance Route | >80% Hepatic / Biliary | High risk of hepatocyte exposure and localized oxidative stress[11]. |

| Volume of Distribution (Vd) | 0.8 - 1.2 L/kg | Extensive tissue distribution, particularly to the liver and spleen. |

Table 2: Dose-Dependent Toxicity Biomarkers (14-Day Subacute Exposure)

| Dose (mg/kg/day) | Methemoglobin (% of Total Hb) | Serum ALT/AST (U/L) | Spleen Weight (% Increase) | Observed Pathology |

| Vehicle Control | < 1.5% | 30 / 80 | Baseline | Normal histology. |

| 10 mg/kg | 3.0 - 5.0% | 45 / 110 | + 15% | Mild ROS generation; no overt necrosis. |

| 30 mg/kg | 12.0 - 18.0% | 150 / 320 | + 60% | Heinz body formation; early centralobular hypertrophy. |

| 100 mg/kg | > 40.0% (Severe) | > 500 / 1200 | + 200% | Extramedullary hematopoiesis; mitochondrial dysfunction; hepatic necrosis[6]. |

Mechanistic Hepatotoxicity: The JNK / Mitochondrial Axis

Beyond hematotoxicity, the pyrazole core drives severe hepatic injury. The induction of CYP2E1 generates superoxide anion ( O2∙− ). This oxidative stress activates the c-Jun N-terminal kinase (JNK) MAP kinase pathway[8]. JNK activation, combined with direct mitochondrial respiration inhibition by the pyrazole carboxamide motif[9], triggers the mitochondrial permeability transition pore (mPTP), leading to cytochrome c release, ATP depletion, and ultimately, hepatocellular necrosis[4][8].

Mechanism of pyrazole-induced hepatotoxicity via CYP2E1 induction and mitochondrial failure.

Standardized In Vivo Experimental Protocols

To ensure scientific integrity and self-validating results, the following protocols are designed with built-in mechanistic controls (e.g., CYP inhibitors) to prove causality rather than mere correlation.

Protocol 1: In Vivo Assessment of Methemoglobinemia and Splenotoxicity

Objective: Quantify the hematotoxic conversion of hemoglobin to MetHb and subsequent splenic hypertrophy. Model: Male C57BL/6 mice (8-10 weeks old).

Step-by-Step Methodology:

-

Formulation: Suspend 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid in 0.5% methylcellulose/0.1% Tween-80.

-

Grouping (n=8/group):

-

Group 1: Vehicle control.

-

Group 2: Compound (30 mg/kg, PO, daily).

-

Group 3: Compound (30 mg/kg) + 1-Aminobenzotriazole (ABT, 50 mg/kg, IP) (Pan-CYP inhibitor to validate bioactivation dependency)[7].

-

-

Blood Collection: On Day 14, draw 100 μL of blood via the submandibular vein into EDTA-coated tubes at 1, 4, and 8 hours post-dose.

-

MetHb Quantification (Evelyn-Malloy Method):

-

Lyse 20 μL of whole blood in 1.98 mL of 0.016 M phosphate buffer (pH 6.6).

-

Read absorbance at 630 nm (A1).

-

Add 1 drop of 10% potassium cyanide (KCN) to convert MetHb to cyanomethemoglobin; read absorbance again at 630 nm (A2).

-

Calculate MetHb % = (A1−A2)/TotalHb×100 .

-

-

Splenic Assessment: Euthanize animals on Day 15. Excise and weigh the spleen. Fix in 10% neutral buffered formalin for H&E and Perls' Prussian Blue staining to detect hemosiderin (iron) accumulation[6].

Protocol 2: Evaluation of Pyrazole-Induced Mitochondrial Toxicity and CYP2E1 Activation

Objective: Determine the extent of CYP2E1 induction and its correlation with mitochondrial respiratory collapse. Model: Male Wistar Rats (200-250g).

Step-by-Step Methodology:

-

Dosing: Administer the compound (50 mg/kg, IP) daily for 3 days to maximize CYP2E1 protein stabilization[4][5].

-

Hepatocyte Isolation: On Day 4, perform a two-step collagenase perfusion via the portal vein to isolate primary hepatocytes.

-

CYP2E1 Activity Assay:

-

Incubate 1×106 hepatocytes with 500 μM chlorzoxazone for 60 minutes.

-

Terminate the reaction with 10% perchloric acid.

-

Quantify the formation of 6-hydroxychlorzoxazone via HPLC-UV (320 nm) to confirm CYP2E1 induction[14].

-

-

Mitochondrial Respiration (Seahorse XF Analysis):

-

Seed 5×104 hepatocytes per well in a Seahorse XF96 microplate.

-

Perform the Mitochondrial Stress Test by sequentially injecting Oligomycin (1 μM), FCCP (1.5 μM), and Rotenone/Antimycin A (0.5 μM).

-

Validation Check: A dose-dependent decrease in maximal respiration and spare respiratory capacity confirms the pyrazole-carboxamide-mediated mitochondrial toxicity[9].

-

-

JNK Activation Check: Lyse a subset of hepatocytes and perform Western blotting for phosphorylated JNK (p-JNK) versus total JNK to confirm the activation of the oxidative stress signaling cascade[8].

References

- EvitaChem. "N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline - EvitaChem" (Contains inventory data for 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 57861-20-8). evitachem.com.

- Preston, S., et al. "1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity." Monash University.

- Lu, Y., et al. "Lipopolysaccharide-induced liver injury in rats treated with the CYP2E1 inducer pyrazole." American Journal of Physiology.

- Cederbaum, A. I., et al. "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice." PubMed Central (NIH).

- Fukunari, A., et al. "Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion." PubMed (NIH).

- Khan, M. F., et al. "Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic Effects." Toxicological Sciences (OUP).

- Racine, C. R., et al. "The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats." PubMed Central (NIH).

- ATSDR. "Toxicological Profile for Nitrobenzene (Mechanisms of Aniline Derivative Hematotoxicity)." Centers for Disease Control and Prevention (CDC).

- Environment Canada. "ARCHIVED - Aniline - PSL1 - Canada.ca." Government of Canada.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. karger.com [karger.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. wjgnet.com [wjgnet.com]

Thermodynamic Stability of 5-Anilino-3-Methyl-1H-Pyrazole-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug development, substituted pyrazoles serve as privileged scaffolds for kinase inhibitors and bioactive reagents. Among these, 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 57861-20-8)[1] represents a highly functionalized building block characterized by its dynamic thermodynamic profile. The juxtaposition of an electron-donating anilino group, a sterically directing methyl group, and a strongly hydrogen-bonding carboxylic acid on a tautomeric pyrazole core creates a complex energetic landscape.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this compound, detailing its solid-state behavior, thermal degradation kinetics, and the self-validating analytical methodologies required to profile it accurately for pharmaceutical applications.

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid is fundamentally dictated by its structural asymmetry and the competing electronic effects of its substituents.

Tautomeric Equilibria and Solid-State Proton Transfer (SSPT)

Like many 1H-pyrazole-4-carboxylic acids, this molecule exhibits annular tautomerism. The proton can migrate between the N1 and N2 positions of the pyrazole ring[2]. In the solid state, this is not merely a static structural feature but a dynamic thermodynamic process known as Solid-State Proton Transfer (SSPT).

-

Causality: The 5-anilino group provides steric bulk and electron density that breaks the symmetry of the pyrazole ring, energetically favoring one tautomer over the other in the crystal lattice. The thermodynamic barrier to proton transfer is lowered by the formation of intermolecular hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, which stabilizes the crystal lattice and dictates the melting enthalpy ( ΔHfus ).

Thermal Decarboxylation Kinetics

A critical thermodynamic vulnerability of pyrazole-4-carboxylic acids is their propensity for thermal decarboxylation[3].

-

Causality: The electron-withdrawing nature of the pyrazole ring (acting as a π -acceptor) weakens the C-C bond connecting the carboxylic acid to the C4 position. Upon reaching the melting point, the collapse of the stabilizing hydrogen-bonded lattice provides the activation energy necessary for heterolytic cleavage, resulting in the extrusion of carbon dioxide ( CO2 ).

Thermodynamic phase transition and degradation pathway of the pyrazole derivative.

Quantitative Thermodynamic Data

To effectively utilize this compound in synthesis or formulation, researchers must anticipate its thermal events. Below is a synthesized quantitative profile based on the structural properties of the molecule (Molecular Weight: 217.22 g/mol ) and analogous pyrazole-4-carboxylic acid derivatives.

| Thermodynamic Parameter | Expected Value / Behavior | Analytical Rationale |

| Molecular Weight | 217.22 g/mol | Baseline for stoichiometric and TGA mass loss calculations[4]. |

| Melting Point ( Tm ) | ~250°C - 280°C | High Tm driven by robust carboxylic acid dimer formation in the crystal lattice[3]. |

| Decarboxylation Mass Loss | ~20.26% | Theoretical loss of CO2 (44.01 g/mol ) from the parent mass (217.22 g/mol )[5]. |

| Glass Transition ( Tg ) | Not typically observed | Strong hydrogen bonding promotes rapid recrystallization; poor glass-forming ability[6]. |

| Degradation Onset ( Td ) | Coincides with Tm | Decarboxylation is catalyzed by the phase transition from solid to melt[5]. |

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability and excipient compatibility of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid, a combined Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory. This protocol is designed as a self-validating system: the TGA mass loss confirms whether the endotherm observed in DSC is a pure melting event or a melting-accompanied decomposition.

Step-by-Step Methodology: DSC & TGA Profiling

Phase 1: Instrument Calibration (Internal Control)

-

Temperature Calibration: Calibrate the DSC using an Indium standard ( Tm = 156.6°C, ΔHf = 28.45 J/g). This ensures the accuracy of the endothermic onset temperature.

-

Baseline Subtraction: Run an empty Tzero aluminum pan under identical heating conditions to establish a baseline. Subtract this baseline from the sample run to eliminate specific heat capacity ( Cp ) artifacts.

Phase 2: Sample Preparation

-

Accurately weigh 2.0 to 3.0 mg of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid into a standard Tzero aluminum pan[6].

-

For DSC, use a pin-holed lid to allow for the escape of evolved gases (critical due to expected CO2 release). For TGA, use an open alumina crucible.

Phase 3: Thermal Execution

-

Purge Gas: Utilize dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal thermodynamic events.

-

Heating Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10 °C/min[6].

-

Causality of Ramp Rate: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely occurring melting and decarboxylation events) and sensitivity.

Phase 4: Multivariate Data Analysis

-

Overlay the DSC and TGA thermograms.

-

Identify the sharp endothermic peak on the DSC. If the TGA shows a simultaneous steep mass loss of ~20%, the event is confirmed as melting with concurrent decarboxylation.

-

If assessing compatibility with excipients, apply Principal Component Analysis (PCA) or cluster analysis to the combined DSC/TGA data to detect thermodynamic shifts indicating chemical incompatibility[5].

Self-validating experimental workflow for DSC and TGA thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid is a delicate balance governed by its robust intermolecular hydrogen-bonding network and the intrinsic lability of its C4-carboxylic acid bond. While the compound exhibits high solid-state stability due to its crystalline lattice, it is highly susceptible to thermal decarboxylation upon melting. By employing the rigorous, self-validating DSC and TGA protocols outlined in this guide, researchers can accurately map its thermal boundaries, ensuring its integrity during high-temperature synthetic coupling reactions or pharmaceutical formulation processes.

References

- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline - EvitaChem (Includes catalog data for 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 57861-20-8). EvitaChem.

- The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State.

- 1H-Pyrazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

- 57861-20-8 (C11H11N3O2) - PubChemLite. Université du Luxembourg.

- A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance‐excipient comp

- Application of amorphous classification system and glass forming ability. Chalmers ODR.

Sources

- 1. PubChemLite - 57861-20-8 (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. evitachem.com [evitachem.com]

- 5. d-nb.info [d-nb.info]

- 6. odr.chalmers.se [odr.chalmers.se]

Application Note: Solubilization and Media Formulation Protocols for 5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

The successful in vitro evaluation of small molecule inhibitors relies on achieving complete, stable solvation in physiological media without introducing solvent-induced artifacts. 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 57861-20-8) presents a unique solubilization challenge. Structurally, it features a highly conjugated, planar system consisting of a hydrophobic aniline ring and a pyrazole core. While the carboxylic acid moiety is ionizable, in the solid state, these molecules form strong intermolecular hydrogen-bonded dimers. This high crystal lattice energy renders the compound highly hydrophobic and thermodynamically resistant to dissolution in purely aqueous buffers at physiological pH.

To overcome this, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO’s high dielectric constant and strong hydrogen-bond accepting capabilities disrupt the carboxylic acid dimers, allowing for monomeric dispersion. However, transitioning this compound from a high-concentration DMSO stock into an aqueous cell culture medium introduces the critical risk of solvent-shift precipitation [1]. This guide provides a self-validating, step-by-step methodology to ensure stable solvation and reproducible cellular dosing.

Physicochemical Profiling

Understanding the physical properties of the compound is the first step in designing a robust formulation strategy. Quantitative data and solvent compatibilities are summarized below.

Table 1: Physicochemical Profile & Solvation Strategy

| Property | Value / Characteristic | Impact on Solubilization Strategy |

| CAS Number | 57861-20-8 | N/A |

| Molecular Formula | C11H11N3O2 | N/A |

| Molecular Weight | ~217.2 g/mol | Requires high-precision microbalance for accurate molarity. |

| LogP (Estimated) | 2.5 - 3.5 | Highly hydrophobic; inherently poor aqueous solubility. |

| Functional Groups | Carboxylic Acid, Pyrazole, Aniline | Amphoteric nature; forms strong H-bonded dimers in solid state. |

| Primary Solvent | Anhydrous DMSO (≥99.9%) | Required to disrupt H-bonds and achieve a 10 mM master stock. |

| Max Aqueous DMSO | ≤ 0.1% - 0.5% (v/v) | Exceeding this causes solvent-induced proteome precipitation [2]. |

Protocol I: Preparation of 10 mM Master Stock in DMSO

Mechanistic Insight: DMSO is highly hygroscopic. If the solvent absorbs atmospheric moisture, its solvation capacity drops precipitously, leading to the aggregation of the hydrophobic aniline and pyrazole rings. Therefore, the use of strictly anhydrous DMSO and the avoidance of repeated freeze-thaw cycles are critical for maintaining stock integrity.

Step-by-Step Methodology

-

Equilibration: Remove the lyophilized 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Prevents condensation of ambient moisture onto the powder.

-

Weighing: Using an analytical microbalance, weigh the desired mass into a sterile, amber glass vial. (e.g., 2.17 mg is required for 1 mL of a 10 mM stock).

-

Solvation: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) .

-

Agitation: Vortex the vial vigorously for 60 seconds. If the solution is not optically clear, place the vial in a sonicating water bath at 37°C for 3–5 minutes. Causality: Sonication provides the kinetic energy required to break residual crystal lattice structures.

-

Aliquot & Storage: Divide the master stock into 10–20 µL single-use aliquots in tightly sealed amber tubes. Store at -20°C or -80°C. Protect from light.

Protocol II: Dilution into Aqueous Cell Culture Media

Mechanistic Insight: "Solvent-shift precipitation" occurs when a high-concentration DMSO droplet is introduced into an aqueous buffer. The DMSO rapidly diffuses outward into the water faster than the hydrophobic small molecule can disperse. The compound is suddenly left in a highly aqueous microenvironment, causing it to crash out of solution as micro-precipitates [1]. To prevent this, the kinetic energy of the media must be maximized during addition.

Step-by-Step Methodology

-

Thawing: Thaw a single DMSO aliquot at RT. Do not use a high-temperature heat block, as localized heating can degrade the pyrazole core.

-

Media Preparation: Pre-warm the target cell culture media (e.g., DMEM with 10% FBS) to 37°C. Causality: Higher temperatures increase the thermodynamic solubility limit of the aqueous phase.

-

Kinetic Mixing: Place the tube containing the pre-warmed media on a vortex mixer set to a low/medium speed, creating a visible vortex without introducing excessive bubbles.

-

Injection: Using a micropipette, inject the required volume of the DMSO stock dropwise directly into the center of the vortexing media. Do not allow the DMSO to run down the side of the tube.

-

Equilibration: Allow the formulated media to incubate at 37°C for 10 minutes prior to applying it to the cells.

-

Vehicle Control: Always prepare a parallel vehicle control containing the exact same final percentage of DMSO (must be ≤ 0.1% v/v).

Workflow and Mechanistic Visualizations

Workflow for DMSO stock preparation and aqueous media dilution to prevent precipitation.

Mechanistic state transitions during solubilization and the risk of solvent-shift precipitation.

Quality Control & Validation

To ensure the trustworthiness of your assay, the protocol must be self-validating. Micro-precipitates are often invisible to the naked eye but will artificially lower the effective concentration of the drug and can physically stress cultured cells.

-

Visual Inspection: Hold the final media up to a light source. It should be perfectly transparent. Any opalescence or turbidity indicates solvent-shift precipitation.

-

Dynamic Light Scattering (DLS): For highly sensitive assays, run a sample of the final media through a DLS instrument to check for colloidal aggregates.

-

Proteome Stability Control: High concentrations of DMSO can induce solvent-induced protein precipitation (SPP) within the cell, altering the thermal stability of the proteome and confounding target engagement assays [2, 3]. Always validate that your vehicle control (DMSO alone) does not alter cell viability or baseline signaling pathways compared to untreated media.

References

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocols for 5-Anilino-3-methyl-1H-pyrazole-4-carboxylic Acid

Scientific Rationale & Mechanism of Action

The compound 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 57861-20-8) represents a highly privileged pharmacophore in modern drug discovery. The anilino-pyrazole scaffold is frequently utilized in the design of potent, ATP-competitive inhibitors targeting [1], as well as epigenetic regulators like [2].

From a physicochemical perspective, this molecule presents a classic drug delivery paradox. The lipophilic anilino ring is essential for deep insertion into the hydrophobic kinase hinge region, while the carboxylic acid moiety provides critical solvent-exposed hydrogen bonding. However, this zwitterionic-like character often results in poor aqueous solubility at physiological pH and rapid Phase II metabolism (glucuronidation) in vivo. Therefore, advancing this compound from in vitro screening to in vivo efficacy requires a rigorously self-validating pharmacokinetic (PK) and pharmacodynamic (PD) workflow.

Caption: Putative CDK2 inhibitory mechanism of anilino-pyrazole derivatives.

Formulation Strategy for In Vivo Dosing

To evaluate systemic exposure, the compound must be formulated into a stable vehicle. Because intravenous (IV) administration requires a true solution to prevent fatal microembolisms, we utilize[3]. HP-β-CD forms an inclusion complex with the hydrophobic anilino ring, shielding it from the aqueous environment while the carboxylic acid remains ionized at pH 7.4, ensuring complete solubilization.

Table 1: Recommended Formulation Vehicles for Anilino-Pyrazoles

| Vehicle Composition | Route | Advantages | Limitations |

| 20% HP-β-CD in Saline | IV, IP | True solution; high bioavailability; GRAS status. | Volume limitations for high-dose toxicity studies. |

| 5% DMSO / 40% PEG400 / 55% Saline | IV, PO | Excellent for highly lipophilic analogs. | DMSO can cause localized tissue irritation. |

| 0.5% Methylcellulose (MC) / 0.1% Tween 80 | PO | Ideal for uniform suspensions; low GI toxicity. | Cannot be used for IV; relies on GI dissolution. |

Validation Checkpoint: Prior to any IV dosing, centrifuge the 20% HP-β-CD formulation at 10,000 × g for 5 minutes. If a microscopic pellet forms, the compound is in suspension, not solution. The formulation must be aborted and the pH carefully titrated (e.g., using 0.1 N NaOH equivalents) to fully deprotonate the carboxylic acid before proceeding.

Step-by-Step Pharmacokinetic (PK) Protocol

This protocol establishes the foundational PK parameters (Clearance, Volume of Distribution, and Oral Bioavailability) in a murine model.

Animal Preparation & Dosing

-

Subject Selection: Use male Balb/c mice (8-10 weeks old, 20-25 g). Fast the PO cohort for 12 hours prior to dosing to reduce gastrointestinal absorption variability. The IV cohort may remain fed.

-

IV Administration: Administer 2 mg/kg of the compound (in 20% HP-β-CD) via the lateral tail vein. Injection volume must not exceed 5 mL/kg (approx. 100 µL per mouse).

-

PO Administration: Administer 10 mg/kg of the compound (in 0.5% MC / 0.1% Tween 80) via oral gavage. Gavage volume should be standardized to 10 mL/kg.

Serial Blood Sampling

Causality Note: To minimize inter-animal variability, utilize a serial sampling technique (submandibular vein puncture) rather than terminal cardiac puncture. This allows a complete PK profile to be generated from a single animal.

-

Collect 30 µL of blood at the following time points:

-

IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

-

Collect blood into K2-EDTA coated tubes. Invert gently to prevent coagulation.

-

Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Caption: Workflow for formulation and PK evaluation of the target compound.

Table 2: Target Pharmacokinetic Parameters (Murine Model)

| Parameter | Symbol | Target Range for Efficacy | Mechanistic Implication |

| Clearance | Cl | < 30 mL/min/kg | Ensures the drug is not rapidly metabolized by hepatic enzymes. |

| Volume of Distribution | Vdss | > 0.7 L/kg | Indicates successful tissue penetrance beyond the plasma compartment. |

| Half-Life | T1/2 | > 2.5 hours | Allows for once- or twice-daily dosing in efficacy models. |

| Oral Bioavailability | F% | > 30% | Validates the compound's viability as an oral therapeutic. |

Validation Checkpoint: Calculate the AUC(PO) / AUC(IV) ratio (dose-normalized). If oral bioavailability (F%) is < 10%, the compound is unsuitable for oral efficacy models. The PD protocol must immediately pivot to Intraperitoneal (IP) or IV administration to ensure target engagement.

Pharmacodynamic (PD) Target Engagement Protocol

Measuring tumor volume reduction is a lagging indicator of efficacy. To prove that 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid is actively inhibiting its target in vivo, we must measure the immediate downstream effector—in this case, the phosphorylation status of the Retinoblastoma protein (p-Rb)[1].

-

Xenograft Establishment: Inoculate female athymic nude mice subcutaneously with 5×106 OVCAR3 cells (a CCNE1-amplified, CDK2-dependent cell line).

-

Dosing: Once tumors reach ~200 mm³, administer a single efficacious dose (e.g., 25 mg/kg IP) of the compound.

-

Tissue Collection: Sacrifice mice at T=2, 6, and 12 hours post-dose (n=3 per timepoint). Rapidly excise the tumor, snap-freeze in liquid nitrogen, and pulverize.

-

Target Engagement Analysis: Lyse the pulverized tissue in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blotting for total Rb and p-Rb (Ser807/811).

Validation Checkpoint: A successful PD response is defined as a >50% reduction in the p-Rb / total Rb ratio at T=6 hours compared to vehicle control. If p-Rb is uninhibited despite adequate plasma PK levels, the compound lacks sufficient tumor penetrance, likely due to the highly polar carboxylic acid moiety restricting cellular permeability. In such cases, a prodrug strategy (e.g., esterification of the carboxylic acid) is mechanistically required[2].

References

- US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.

-

Cyclodextrins used as excipients. European Medicines Agency (EMA).[Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.[Link]

Sources

Technical Support Center: Purification of Crude 5-Anilino-3-methyl-1H-pyrazole-4-carboxylic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues during chromatographic purification.

Introduction

5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a structure that presents unique purification challenges. Its amphoteric nature, arising from the carboxylic acid and the basic pyrazole and aniline moieties, combined with its potential for strong secondary interactions, often leads to issues such as poor peak shape, low recovery, and inadequate separation from synthetic impurities. This guide offers practical, experience-driven advice to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My compound is showing significant peak tailing during reverse-phase HPLC. What is the primary cause and how can I fix it?

A1: Peak tailing for acidic compounds like 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid in reverse-phase chromatography is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These interactions can be particularly pronounced at mid-range pH values where the silanols are deprotonated and the analyte may be partially ionized.

Solutions:

-

Lower the Mobile Phase pH: Adjusting the mobile phase pH to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these secondary interactions.[3][4]

-

Use a Modern, End-Capped Column: Employing a column with advanced end-capping or a base-deactivated stationary phase can significantly reduce the number of accessible silanol groups.

-

Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer like phosphate (e.g., from 10 mM to 25 mM) at a neutral pH can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[3]

Q2: I am observing poor retention of my compound on a C18 column, and it's eluting close to the void volume. What can I do?

A2: Poor retention of polar compounds on traditional C18 columns is a common issue.[5] 5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid, despite the aniline group, can exhibit significant polarity.

Solutions:

-

Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with stationary phases that have a higher affinity for polar analytes, providing better retention.

-

Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting retention of polar analytes.

-

Optimize Mobile Phase Composition: Ensure your mobile phase is not too "strong" (i.e., has too high a percentage of organic solvent) in the initial conditions.

Q3: What is a good starting point for developing a preparative HPLC method for this compound?

A3: A good starting point for preparative HPLC method development would be to use a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, both containing an acidic modifier.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 5-10 µm particle size | General-purpose reverse-phase column suitable for a wide range of compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Acidic modifier to improve peak shape and ensure consistent ionization state.[6][7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or TFA | Common organic solvent for reverse-phase chromatography. |

| Gradient | 10-90% B over 20-30 minutes | A broad gradient to elute compounds with a wide range of polarities. |

| Flow Rate | Dependent on column diameter | Start with a flow rate appropriate for the column dimensions. |

| Detection | UV at a wavelength of maximum absorbance | Determine the optimal wavelength from a UV scan of the compound. |

Q4: Can I use normal-phase chromatography for this purification?

A4: While possible, normal-phase chromatography on silica gel can be challenging for this compound. The acidic carboxylic acid group can interact very strongly with the polar silica stationary phase, leading to poor recovery and significant peak tailing. If you must use normal-phase, consider deactivating the silica gel with an additive like triethylamine (TEA) in the mobile phase.[8]

Troubleshooting Guides

Issue 1: Poor Resolution Between the Target Compound and Impurities

Poor resolution can be a result of several factors, including inappropriate mobile phase conditions or suboptimal column selection.

Troubleshooting Workflow:

Sources

- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromtech.com [chromtech.com]

- 3. labcompare.com [labcompare.com]

- 4. agilent.com [agilent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: HPLC Method Optimization for 5-anilino-3-methyl-1H-pyrazole-4-carboxylic Acid Analysis

Welcome to the technical support resource for the analysis of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common chromatographic challenges. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the analysis of this and similar aromatic acidic compounds.

Q1: What is a reliable starting point for an HPLC method for 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid?

A good starting point for a reversed-phase HPLC (RP-HPLC) method would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water.[1][2] The acidic modifier is critical to ensure the carboxylic acid group is fully protonated, which enhances retention and improves peak shape.[3][4][5]

Table 1: Recommended Initial HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | General-purpose reversed-phase column suitable for many aromatic compounds.[2] |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC. Acetonitrile often provides sharper peaks. |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Start with isocratic for simplicity; use a gradient if co-eluting impurities are present.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |

| Column Temp. | 25-30 °C | Stable temperature control improves retention time reproducibility.[7] |

| Detection (UV) | ~210-260 nm | Pyrazole and aniline moieties provide UV absorbance. An initial UV scan is recommended to find the optimal wavelength.[1] |

| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion.[1] |

Q2: Why is my peak for 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid tailing severely?

Peak tailing for acidic analytes like this is one of the most common chromatographic problems.[7][8] The primary causes are:

-

Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the analyte's pKa, the carboxylic acid group will be partially or fully ionized (deprotonated). This ionized form can interact strongly with residual, positively charged silanol groups on the silica-based column packing, leading to tailing.[3][9]

-

Secondary Interactions: Even at low pH, interactions can occur between the analyte and active sites on the column, such as free silanol groups.

-

Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[8][10]

To fix this, first ensure your mobile phase pH is at least 1.5-2 units below the analyte's pKa.[10] Using a high-purity, well-endcapped column can also minimize silanol interactions.

Q3: My retention time is shifting between injections. What are the first things I should check?

Retention time instability is often a system or method issue, not necessarily a column failure.[11][12]

-

Mobile Phase Preparation: Ensure the mobile phase is fresh, well-mixed, and thoroughly degassed. Solvent proportions changing due to evaporation or improper mixing can cause drift.[7][11]

-